molecular formula C20H32O5 B1242369 Levuglandin D2 CAS No. 91712-44-6

Levuglandin D2

Cat. No. B1242369
CAS RN: 91712-44-6
M. Wt: 352.5 g/mol
InChI Key: MLLWPVVMXGUOHD-QNUMDXCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levuglandin D2 is a levuglandin.
LGD2 belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, LGD2 is considered to be an eicosanoid lipid molecule. LGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. LGD2 has been primarily detected in urine. Within the cell, LGD2 is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

Molecular Structure and Synthesis

  • Levuglandins D2 (LGD2) and E2 are derivatives with prostanoid side chains produced during prostaglandin biosynthesis. They rapidly adduct to proteins, impacting conditions like Alzheimer's disease. Cheng, Yu, Xu, and Salomon (2017) confirmed the molecular structure of oxidized LGD2, highlighting its potential significance in disease pathways and therapeutic targeting (Cheng, Yu, Xu, & Salomon, 2017).
  • Amarnath et al. (2005) reported a synthesis method for Levuglandin E2, which could be adapted for stable isotope or radiolabeling, useful for further scientific studies (Amarnath, Amarnath, Masterson, Davies, & Roberts, 2005).

Interaction with Nucleosides and DNA

  • Carrier et al. (2009) identified the formation of stable levuglandin-deoxycytidine (LG-dC) adducts upon reaction with DNA, providing insights into potential genotoxic effects and implications for conditions like cancer (Carrier, Amarnath, Oates, & Boutaud, 2009).

Role in Cellular and Molecular Pathology

Implications in Neurodegenerative Diseases

  • Boutaud et al. (2005) reviewed the role of Levuglandins in the lipid-modification of brain proteins, particularly in the context of Alzheimer's disease. Their study highlights the intersection of β-amyloid, cyclooxygenase activity, and Levuglandin-induced protein modifications (Boutaud, Andreasson, Zagol-Ikapitte, & Oates, 2005).
  • Zhang, Li, and Li (2011) provided a comprehensive overview of the generation and detection of Levuglandins and Isolevuglandins in vitro and in vivo, outlining their role as biomarkers of oxidative injury (Zhang, Li, & Li, 2011).

Biomarkers and Detection Methods

  • Davies et al. (2007) developed a method to measure chronic oxidative and inflammatory stress by quantifying isoketal/levuglandin protein adducts, furthering the understanding of their role in pathophysiological processes (Davies, Amarnath, Brame, Boutaud, & Roberts, 2007).

properties

CAS RN

91712-44-6

Product Name

Levuglandin D2

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5Z,8R,9R,10E,12S)-9-acetyl-8-formyl-12-hydroxyheptadeca-5,10-dienoic acid

InChI

InChI=1S/C20H32O5/c1-3-4-7-11-18(23)13-14-19(16(2)22)17(15-21)10-8-5-6-9-12-20(24)25/h5,8,13-15,17-19,23H,3-4,6-7,9-12H2,1-2H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19-/m0/s1

InChI Key

MLLWPVVMXGUOHD-QNUMDXCLSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]([C@@H](C/C=C\CCCC(=O)O)C=O)C(=O)C)O

SMILES

CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O

Canonical SMILES

CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O

physical_description

Solid

synonyms

levuglandin D2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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